8-Fluoro-6-methyl-5-nitroquinoline 8-Fluoro-6-methyl-5-nitroquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15972061
InChI: InChI=1S/C10H7FN2O2/c1-6-5-8(11)9-7(3-2-4-12-9)10(6)13(14)15/h2-5H,1H3
SMILES:
Molecular Formula: C10H7FN2O2
Molecular Weight: 206.17 g/mol

8-Fluoro-6-methyl-5-nitroquinoline

CAS No.:

Cat. No.: VC15972061

Molecular Formula: C10H7FN2O2

Molecular Weight: 206.17 g/mol

* For research use only. Not for human or veterinary use.

8-Fluoro-6-methyl-5-nitroquinoline -

Specification

Molecular Formula C10H7FN2O2
Molecular Weight 206.17 g/mol
IUPAC Name 8-fluoro-6-methyl-5-nitroquinoline
Standard InChI InChI=1S/C10H7FN2O2/c1-6-5-8(11)9-7(3-2-4-12-9)10(6)13(14)15/h2-5H,1H3
Standard InChI Key JQZCHHCKRHYYKX-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C(=C1[N+](=O)[O-])C=CC=N2)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The core structure of 8-fluoro-6-methyl-5-nitroquinoline consists of a bicyclic quinoline system with substitutions at positions 5, 6, and 8. The nitro group (-NO2_2) at position 5 introduces strong electron-withdrawing effects, while the methyl (-CH3_3) and fluorine (-F) groups at positions 6 and 8, respectively, modulate steric and electronic properties. This configuration is critical for its reactivity in nucleophilic aromatic substitution and metal-catalyzed coupling reactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC10H7FN2O2\text{C}_{10}\text{H}_{7}\text{FN}_{2}\text{O}_{2}
Molecular Weight206.17 g/mol
IUPAC Name8-fluoro-6-methyl-5-nitroquinoline
Canonical SMILESCC1=CC(=C2C(=C1N+[O-])C=CC=N2)F
CAS Number1420793-72-1 (Crysdot), 1420791-67-8 (Ambeed)

The discrepancy in CAS numbers between suppliers likely stems from divergent synthesis routes or registry practices rather than structural differences .

Synthesis and Manufacturing

Synthetic Pathways

Although detailed protocols are proprietary, general strategies for analogous nitroquinolines involve:

  • Quinoline Ring Formation: Friedländer synthesis using 2-aminobenzaldehyde derivatives and ketones.

  • Electrophilic Substitution: Sequential nitration at position 5, followed by fluorination and methylation via Ullmann or Suzuki-Miyaura couplings .

Challenges include regioselectivity control during nitration and minimizing dehalogenation during fluorination. Industrial-scale production by Crysdot and Vulcanchem emphasizes high purity (>97%) and multi-gram quantities suitable for combinatorial libraries .

Applications in Research and Development

Medicinal Chemistry

8-Fluoro-6-methyl-5-nitroquinoline serves as a precursor for antimalarial and antibacterial agents. The nitro group facilitates reduction to amino derivatives, which can undergo further functionalization to target microbial dihydrofolate reductase (DHFR) .

Table 2: Comparative Bioactivity of Quinoline Derivatives

CompoundSubstitutionsTarget ActivitySource
8-Fluoro-6-methyl-5-nitroquinoline5-NO2_2, 6-CH3_3, 8-FAntibacterial (hypothetical)
5-Nitroquinoline5-NO2_2Antiprotozoal
8-Fluoroquinoline8-FFluorescence probe

Material Science

The compound’s rigid aromatic structure and nitro group make it a candidate for optoelectronic materials. Preliminary studies on similar quinolines suggest utility in organic light-emitting diodes (OLEDs) .

Future Research Directions

  • Biological Screening: Systematic evaluation against Gram-positive/negative bacteria and Plasmodium strains.

  • Derivatization Studies: Exploring Pd-catalyzed cross-couplings to introduce biotin or fluorophore tags.

  • Toxicokinetics: Assessing metabolic pathways and potential hepatotoxicity.

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